Cas no 507-42-6 (2,2,2-tribromoethane-1,1-diol)

2,2,2-tribromoethane-1,1-diol is a halogenated organic compound with unique chemical properties. It offers excellent stability and is suitable for various applications, including pharmaceuticals and agrochemicals. Its structure provides a high degree of reactivity, making it a valuable intermediate for the synthesis of other organic compounds.
2,2,2-tribromoethane-1,1-diol structure
2,2,2-tribromoethane-1,1-diol structure
Product name:2,2,2-tribromoethane-1,1-diol
CAS No:507-42-6
MF:C2H3BR3O2
Molecular Weight:298.75602
CID:368294
PubChem ID:68181

2,2,2-tribromoethane-1,1-diol 化学的及び物理的性質

名前と識別子

    • 1,1-Ethanediol,2,2,2-tribromo-
    • bromal hydrate
    • 2,2,2-tribromoethane-1,1-diol
    • Q27274821
    • NS00032137
    • DTXSID20198751
    • BRN 1736953
    • 2,2,2-TRIBROMO-1,1-ETHANEDIOL
    • SCHEMBL8724128
    • UNII-BQU83Q7216
    • BQU83Q7216
    • EN300-1703088
    • Bromalhydrat
    • 1,1,1-Tribromo-2,2-ethanediol
    • Tribromoaldehyde hydrate
    • EINECS 208-073-2
    • Acetaldehyde, tribromo-, hydrate
    • 1,1-Ethanediol, 2,2,2-tribromo-
    • BROMAL HYDRATE [MI]
    • 507-42-6
    • インチ: InChI=1S/C2H3Br3O2/c3-2(4,5)1(6)7/h1,6-7H
    • InChIKey: NJHVMXFNIZTTBV-UHFFFAOYSA-N
    • SMILES: C(C(Br)(Br)Br)(O)O

計算された属性

  • 精确分子量: 295.76819
  • 同位素质量: 295.768
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 7
  • 回転可能化学結合数: 0
  • 複雑さ: 56.4
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • Surface Charge: 0
  • 互变异构体数量: 何もない
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 40.5A^2

じっけんとくせい

  • 密度みつど: 2.5661
  • ゆうかいてん: 53.5°
  • Boiling Point: 270.2°Cat760mmHg
  • フラッシュポイント: 117.2°C
  • Refractive Index: 1.5580 (estimate)
  • PSA: 40.46

2,2,2-tribromoethane-1,1-diol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1703088-2.5g
2,2,2-tribromoethane-1,1-diol
507-42-6 91%
2.5g
$1399.0 2023-09-20
Enamine
EN300-1703088-1g
2,2,2-tribromoethane-1,1-diol
507-42-6 91%
1g
$714.0 2023-09-20
1PlusChem
1P00E0BH-500mg
2,2,2-tribromoethane-1,1-diol
507-42-6 95%
500mg
$745.00 2025-02-26
A2B Chem LLC
AG52797-500mg
2,2,2-Tribromoethane-1,1-diol
507-42-6 91%
500mg
$622.00 2024-04-19
A2B Chem LLC
AG52797-1g
2,2,2-Tribromoethane-1,1-diol
507-42-6 91%
1g
$787.00 2024-04-19
1PlusChem
1P00E0BH-10g
2,2,2-tribromoethane-1,1-diol
507-42-6 91%
10g
$3856.00 2024-05-01
A2B Chem LLC
AG52797-5g
2,2,2-Tribromoethane-1,1-diol
507-42-6 91%
5g
$2214.00 2024-04-19
Enamine
EN300-1703088-5.0g
2,2,2-tribromoethane-1,1-diol
507-42-6 91%
5g
$2070.0 2023-06-04
Enamine
EN300-1703088-0.5g
2,2,2-tribromoethane-1,1-diol
507-42-6 91%
0.5g
$557.0 2023-09-20
Enamine
EN300-1703088-0.25g
2,2,2-tribromoethane-1,1-diol
507-42-6 91%
0.25g
$353.0 2023-09-20

2,2,2-tribromoethane-1,1-diol 関連文献

2,2,2-tribromoethane-1,1-diolに関する追加情報

Introduction to 2,2,2-Tribromoethane-1,1-diol (CAS No. 507-42-6)

2,2,2-Tribromoethane-1,1-diol, identified by its Chemical Abstracts Service (CAS) number 507-42-6, is a brominated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique molecular structure featuring three bromine atoms attached to a central carbon atom with two hydroxyl groups, exhibits a range of intriguing chemical and biological properties that make it a valuable candidate for various applications.

The molecular formula of 2,2,2-tribromoethane-1,1-diol is C₂H₃Br₃O₂, reflecting its composition of two carbon atoms, three bromine atoms, three hydrogen atoms, and two oxygen atoms. The presence of hydroxyl groups on the first carbon atom imparts polar characteristics to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological targets. This structural feature has been leveraged in the development of novel biochemical probes and pharmaceutical intermediates.

In recent years, 2,2,2-tribromoethane-1,1-diol has been studied for its potential applications in drug discovery and molecular biology. Its brominated structure makes it a useful building block for synthesizing more complex molecules with tailored biological activities. Researchers have explored its utility in creating small-molecule inhibitors targeting specific enzymes and receptors involved in critical biological pathways.

One of the most compelling aspects of CAS No. 507-42-6 is its role as a precursor in the synthesis of specialized compounds that mimic natural biomolecules. For instance, derivatives of this compound have been investigated for their ability to interact with proteins and nucleic acids in a controlled manner. This capability is particularly relevant in the development of targeted therapies where precise molecular recognition is essential.

Recent advancements in computational chemistry have enabled more efficient design and optimization of molecules like 2,2,2-tribromoethane-1,1-diol. By leveraging machine learning algorithms and molecular modeling techniques, researchers can predict the biological activity of potential derivatives with higher accuracy before conducting costly wet-lab experiments. This approach has accelerated the discovery pipeline for novel bioactive compounds.

The hydroxyl groups in CAS No. 507-42-6 also contribute to its reactivity as a nucleophile or electrophile depending on the reaction conditions. This dual functionality has been exploited in various synthetic pathways to introduce additional functional groups or linkages necessary for complex molecule construction. Such versatility makes it a valuable tool in synthetic organic chemistry.

Moreover, 2,2,2-tribromoethane-1,1-diol has found applications in materials science as a flame retardant additive due to the electron-withdrawing nature of bromine atoms. While this application is outside the realm of pharmaceuticals or biologics, it underscores the compound's broad utility across multiple scientific disciplines.

In the context of pharmaceutical research, derivatives of CAS No. 507-42-6 have been investigated for their potential as antiviral and anticancer agents. The bromine atoms can enhance binding affinity to biological targets by increasing lipophilicity and electronic interactions. Additionally, the presence of hydroxyl groups allows for further derivatization to fine-tune pharmacokinetic properties such as solubility and metabolic stability.

The synthesis of 2,2,2-tribromoethane-1,1-diol typically involves halogenation reactions starting from ethylene glycol or related precursors. Advances in green chemistry have led to more sustainable methods for producing this compound without excessive waste generation or hazardous byproducts. Such environmentally conscious approaches are increasingly important as demand for specialized chemicals grows.

From a regulatory perspective,CAS No 50742 6 does not fall under restricted categories such as hazardous materials or controlled substances; however,it must be handled with appropriate safety measures due to its reactivity and potential health effects at high concentrations. Proper ventilation,personal protective equipment (PPE),and adherence to good laboratory practices (GLP) are essential when working with this compound.

The future prospects for CAS No 50742 6 are promising given ongoing research into novel brominated compounds with enhanced biological activity. Collaborative efforts between academia and industry are likely to yield innovative applications that could revolutionize drug development strategies over time.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.